molecular formula C10H11BrFNO3 B2745307 5-bromo-N-(4-fluorooxolan-3-yl)-N-methylfuran-2-carboxamide CAS No. 2200394-65-4

5-bromo-N-(4-fluorooxolan-3-yl)-N-methylfuran-2-carboxamide

Cat. No.: B2745307
CAS No.: 2200394-65-4
M. Wt: 292.104
InChI Key: XJZWPWBDKJDTAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-bromo-N-(4-fluorooxolan-3-yl)-N-methylfuran-2-carboxamide is a versatile chemical compound with a unique structure that allows for diverse applications across various fields. This compound is particularly valuable in scientific research due to its potential in innovative studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-(4-fluorooxolan-3-yl)-N-methylfuran-2-carboxamide involves several steps. One method includes the reaction of (2R,3R,4S,5R)-2-[(benzoyloxy)methyl]-5-bromo-4-fluorooxolan-3-yl-benzoate with appropriate reagents under controlled conditions. For instance, a solution of the precursor in acetonitrile (MeCN) is stirred at room temperature for 2.5 hours under a nitrogen atmosphere .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the available literature. the synthesis typically involves standard organic synthesis techniques, including the use of protective groups, selective bromination, and fluorination reactions.

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-(4-fluorooxolan-3-yl)-N-methylfuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The bromine and fluorine atoms in the compound can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents such as lithium aluminum hydride (LiAlH4), and nucleophiles for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

5-bromo-N-(4-fluorooxolan-3-yl)-N-methylfuran-2-carboxamide has immense potential in scientific research, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its therapeutic potential in various medical conditions.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-bromo-N-(4-fluorooxolan-3-yl)-N-methylfuran-2-carboxamide involves its interaction with specific molecular targets and pathways

Comparison with Similar Compounds

Similar Compounds

  • 5-bromo-N-(4-fluorooxolan-3-yl)pyridine-3-carboxamide
  • Other brominated and fluorinated oxolane derivatives

Comparison

Compared to similar compounds, 5-bromo-N-(4-fluorooxolan-3-yl)-N-methylfuran-2-carboxamide stands out due to its unique combination of bromine, fluorine, and furan moieties. This combination provides distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

5-bromo-N-(4-fluorooxolan-3-yl)-N-methylfuran-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrFNO3/c1-13(7-5-15-4-6(7)12)10(14)8-2-3-9(11)16-8/h2-3,6-7H,4-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJZWPWBDKJDTAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1COCC1F)C(=O)C2=CC=C(O2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrFNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.